molecular formula C18H17NO5 B1681357 氨甲环酸 CAS No. 70806-55-2

氨甲环酸

货号: B1681357
CAS 编号: 70806-55-2
分子量: 327.3 g/mol
InChI 键: NZHGWWWHIYHZNX-CSKARUKUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

曲尼斯特,化学名为3’,4’-二甲氧基肉桂酰邻氨基苯甲酸,是一种由吉星制药开发的抗过敏药物。它于1982年首次在日本和韩国获批用于治疗支气管哮喘。后来,其适应症扩展到包括瘢痕疙瘩和肥厚性瘢痕 曲尼斯特以其抑制肥大细胞释放组胺的能力而闻名,并在各种治疗应用中显示出潜力 .

科学研究应用

    化学: 用作研究抗过敏剂及其与生物靶标相互作用的模型化合物。

    生物学: 研究其对细胞增殖、凋亡和细胞因子释放的影响。

    医学: 用于治疗哮喘、瘢痕疙瘩、肥厚性瘢痕和过敏性结膜炎。 .

    工业: 用于皮肤病的局部霜剂和软膏的制剂.

安全和危害

Tranilast is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn while handling Tranilast . It is also advised to ensure adequate ventilation and remove all sources of ignition .

未来方向

Tranilast is safe and effective in inhibiting TRPV2 expression, even in Muscular Dystrophy (MD) patients with advanced heart failure . Further trials are needed to evaluate the efficacy of Tranilast in preventing myocardial damage, heart failure, motor impairment, and respiratory failure .

生化分析

Biochemical Properties

Tranilast plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with hematopoietic prostaglandin D synthase, where it acts as an inhibitor . Tranilast also inhibits the release of histamine from mast cells, which is crucial in allergic reactions . Additionally, it has been shown to inhibit the activation of the NALP3 inflammasome, a multiprotein complex involved in inflammatory responses . Tranilast’s ability to inhibit transforming growth factor-beta (TGF-β) signaling is another critical biochemical property, as it affects the proliferation and differentiation of various cell types .

Cellular Effects

Tranilast exerts multiple effects on different cell types and cellular processes. It inhibits cell growth and the release of inflammatory mediators from mast cells . Tranilast also reduces collagen biosynthesis and growth factor expression, which are essential in the formation of fibrotic tissues . In fibroblasts, tranilast inhibits the TGF-β-induced transformation into a myofibroblast phenotype, thereby reducing fibrosis . Furthermore, tranilast has been shown to inhibit the proliferation of various tumor cells, including breast, pancreatic, and prostate cancer cells, by interfering with cell signaling pathways such as TGF-β signaling .

Molecular Mechanism

The molecular mechanism of tranilast involves several pathways and interactions. Tranilast inhibits the release of histamine from mast cells by blocking the activation of the NALP3 inflammasome . It also inhibits the activity of hematopoietic prostaglandin D synthase, reducing the production of prostaglandin D2, a mediator of allergic reactions . Tranilast’s inhibition of TGF-β signaling is achieved by blocking the phosphorylation of Smad proteins, which are critical for TGF-β signal transduction . Additionally, tranilast has been found to block the ion channel TRPV2, which is involved in various cellular processes, including calcium homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tranilast have been observed to change over time. Tranilast is known to be photochemically unstable in solution, which can affect its stability and efficacy . Long-term administration of tranilast in animal models has shown a reduction in tumor weight and a decrease in the expression of proliferation markers such as Ki67, CCND1, and E2F1 . These effects suggest that tranilast can have long-term benefits in reducing cell proliferation and fibrosis. Its stability and degradation over time need to be carefully monitored in laboratory settings.

Dosage Effects in Animal Models

The effects of tranilast vary with different dosages in animal models. In a study on neuropathic pain, tranilast was administered intraperitoneally at various doses, and it was found to significantly reduce pain responses without affecting motor coordination . In another study, long-term administration of tranilast at a dose of 50 mg/kg/day in mice resulted in a significant reduction in tumor weight and fibrosis markers . High doses of tranilast can lead to adverse effects such as liver damage, anemia, and kidney failure . Therefore, it is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Tranilast is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It inhibits the activity of hematopoietic prostaglandin D synthase, reducing the production of prostaglandin D2 . Tranilast also affects the metabolism of other drugs by inhibiting enzymes such as UGT1A1, which is involved in drug metabolism . Additionally, tranilast has been shown to downregulate the expression of calcium buffering proteins and calcineurin A in the hippocampus, affecting calcium homeostasis . These interactions highlight the complex metabolic pathways that tranilast is involved in.

Transport and Distribution

Tranilast is transported and distributed within cells and tissues through various mechanisms. It is known to inhibit the accumulation of TRPV2 in the sarcolemma of cardiac cells, reducing calcium influx and preventing cardiac dysfunction . Tranilast is also distributed in various tissues, including the liver, kidneys, and skin, where it exerts its therapeutic effects . The transport and distribution of tranilast are influenced by its interactions with transporters and binding proteins, which affect its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of tranilast plays a crucial role in its activity and function. Tranilast has been shown to accumulate in the sarcolemma of cardiac cells, where it inhibits the TRPV2 channel and reduces calcium influx . This localization is essential for its therapeutic effects in preventing cardiac dysfunction. Additionally, tranilast’s inhibition of the NALP3 inflammasome involves its localization to specific cellular compartments where the inflammasome is activated . The subcellular localization of tranilast is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.

准备方法

合成路线和反应条件

曲尼斯特可以通过一个多步过程合成,该过程涉及3,4-二甲氧基苯甲醛与邻氨基苯甲酸的缩合。该反应通常涉及使用碱,例如氢氧化钠或碳酸钾,在乙醇或甲醇等有机溶剂中。然后通过重结晶纯化所得产物 .

工业生产方法

在工业环境中,曲尼斯特的生产涉及类似的合成路线,但规模更大。该过程针对更高的产率和纯度进行了优化,通常涉及先进的纯化技术,例如柱层析和高效液相色谱法 .

化学反应分析

反应类型

曲尼斯特会发生各种化学反应,包括:

常用试剂和条件

主要产物

这些反应形成的主要产物包括醌类、醇衍生物和取代的邻氨基苯甲酸 .

相似化合物的比较

类似化合物

    色甘酸钠: 另一种用于治疗过敏性疾病的肥大细胞稳定剂。

    酮替芬: 一种具有类似应用的抗组胺药和肥大细胞稳定剂。

    奈多克罗米尔: 用于预防哮喘和过敏性结膜炎.

曲尼斯特的独特性

曲尼斯特在抑制组胺释放和成纤维细胞增殖的双重作用方面是独一无二的。这使其在治疗瘢痕疙瘩和肥厚性瘢痕等疾病方面特别有效,因为过度成纤维细胞活性是这些疾病的关键因素 .

属性

IUPAC Name

2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHGWWWHIYHZNX-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53902-12-8
Record name Tranilast [USAN:INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053902128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tranilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07615
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name tranilast
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVF50SMY6E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tranilast
Reactant of Route 2
Reactant of Route 2
Tranilast
Reactant of Route 3
Reactant of Route 3
Tranilast
Reactant of Route 4
Reactant of Route 4
Tranilast
Reactant of Route 5
Reactant of Route 5
Tranilast
Reactant of Route 6
Tranilast
Customer
Q & A

Q1: What are the primary molecular targets of tranilast?

A1: While the exact mechanisms are still being elucidated, tranilast appears to exert its effects through multiple pathways. Research suggests that tranilast inhibits the release of various cytokines and growth factors, including transforming growth factor-beta (TGF-β) [, , , ], a key mediator of fibrosis and tumor progression. It has also been shown to inhibit the activation of mast cells [, , ], which play a role in allergic reactions and inflammatory responses. Additionally, tranilast has been identified as an aryl hydrocarbon receptor (AHR) agonist []. AHR activation by tranilast has been linked to the inhibition of breast cancer stem-like cells [].

Q2: How does tranilast affect TGF-β signaling?

A2: Tranilast has been shown to downregulate TGF-β1 expression and signaling in various cell types, including fibroblasts [, , , ] and retinal pigment epithelial cells []. This inhibitory effect on TGF-β signaling contributes to its antifibrotic and antitumor activities.

Q3: What is the role of tranilast in epithelial-mesenchymal transition (EMT)?

A3: Tranilast has been found to inhibit TGF-β-induced EMT in various cell types, including renal tubular epithelial cells [] and alveolar epithelial cells []. EMT is a process implicated in fibrosis and cancer metastasis, and tranilast's ability to modulate this process highlights its potential therapeutic value.

Q4: How does tranilast impact inflammatory responses?

A4: Tranilast exhibits anti-inflammatory effects by suppressing the release of pro-inflammatory cytokines, such as IL-6, IL-1β, and TNFα [, , ]. It also inhibits mast cell degranulation [, , ], further contributing to its anti-inflammatory properties.

Q5: What is the molecular formula and weight of tranilast?

A5: The molecular formula of tranilast is C19H17NO5, and its molecular weight is 343.34 g/mol.

Q6: What in vitro models have been used to study tranilast's effects?

A6: A variety of in vitro models have been employed, including human lens epithelial cells [], human monocyte cultures [], vascular smooth muscle cells [, ], human glioblastoma multiforme cell lines [], human breast cancer cell lines [, ], bovine retinal pigment epithelial cells [], leiomyoma smooth muscle cells [], and corneal fibroblasts []. These studies have demonstrated tranilast's inhibitory effects on cell proliferation, collagen synthesis, and cytokine production.

Q7: What in vivo models have been used to investigate tranilast's therapeutic potential?

A7: Animal models have been employed to assess tranilast's efficacy in various conditions. Studies have investigated its effects on:

  • Cardiac fibrosis: Attenuation of left ventricular fibrosis in rats with renovascular hypertension [].
  • Posterior capsular opacity: Prevention of posterior capsular opacity in rabbit models [].
  • Acute myeloid leukemia: Inhibition of FLT3 activity and cell proliferation in cell lines expressing wild-type and mutated FLT3 [].
  • Aristolochic acid nephropathy: Renoprotective effects in rats, potentially through modulation of HGF, BMP-7, and Smad6 expression [, , ].
  • Diabetic nephropathy: Reduction of albuminuria and glomerular hyperfiltration in streptozotocin-induced diabetic rats [].
  • Atherosclerosis: Suppression of atheromatous plaque formation in Watanabe heritable hyperlipidemic rabbits [].
  • Cerebral ischemia-reperfusion injury: Attenuation of injury in rats, potentially through modulation of inflammatory responses and PPAR expression [].
  • Pulmonary fibrosis: Attenuation of bleomycin-induced lung fibrosis in mice [, ].
  • Uterine fibroids: Inhibition of tumor growth in a mouse xenograft model [].

Q8: Have there been any clinical trials investigating tranilast's efficacy in humans?

A8: Yes, clinical trials have investigated tranilast for various conditions:

  • Restenosis after angioplasty: Significant reduction in restenosis rates after percutaneous transluminal coronary angioplasty (PTCA) [, ].
  • Allergic rhinitis: Favorable safety and efficacy profile compared to another anti-allergic agent [].
  • Hypertrophic scars and keloids: Demonstrated efficacy in reducing scar formation [, , ].
  • Hormone-refractory prostate cancer: Potential therapeutic benefit through inhibition of cancer cell proliferation and suppression of TGF-β1-associated osteoblastic changes [].

Q9: What are the known side effects of tranilast?

A9: While generally well-tolerated, tranilast may cause side effects such as gastrointestinal upset, liver function abnormalities [, ], and skin reactions.

Q10: Have there been any studies exploring targeted delivery strategies for tranilast?

A10: Yes, researchers have explored tranilast delivery systems, including tranilast microspheres for preventing posterior capsular opacity [] and UV-cross-linked hyaluronic acid gels for sustained drug release after trabeculectomy [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。